

7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol

chemical properties

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Compound of Interest

Compound Name: 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol

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An In-depth Technical Guide to the Chemical Properties and Applications of **7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol**

Introduction: Unveiling a Versatile Pharmacophore

7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol is a synthetically derived organic molecule built upon the tetralin (1,2,3,4-tetrahydronaphthalene) scaffold. This bicyclic structure, featuring a fused benzene ring and a cyclohexane ring, is a cornerstone in medicinal chemistry. The specific substitution pattern of an amino group at the C7 position and a hydroxyl group at the C1 position imbues this molecule with a unique combination of chemical functionalities. While not a therapeutic agent in its own right, **7-amino-1,2,3,4-tetrahydronaphthalen-1-ol** serves as a critical building block and structural template for a range of pharmacologically active compounds, particularly those targeting the central nervous system. Its structural relationship to potent dopamine and serotonin receptor ligands makes it a molecule of significant interest for researchers in neuropharmacology and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, and rationale for its application in modern research.

Physicochemical and Structural Data

A foundational understanding of a molecule begins with its basic physical and structural properties. These parameters govern its solubility, reactivity, and interactions in biological systems.

Property	Value	Source / Method
Molecular Formula	C ₁₀ H ₁₃ NO	Calculated[1][2]
Molecular Weight	163.22 g/mol	Calculated[1][2]
IUPAC Name	7-amino-1,2,3,4-tetrahydronaphthalen-1-ol	IUPAC Nomenclature
Appearance	Expected to be an off-white to brown solid	Inferred from related compounds
Solubility	Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO	Predicted based on structure
Chirality	Chiral at the C1 position	Structural Analysis

Note: As a chiral compound, it exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereoselective synthesis is employed.

Synthesis and Purification: From Precursor to Final Product

The synthesis of **7-amino-1,2,3,4-tetrahydronaphthalen-1-ol** is a multi-step process that hinges on the availability of a suitable precursor. A common and efficient route begins with the commercially available 7-nitro-1-tetralone. The process involves two key transformations: reduction of the nitro group to a primary amine and subsequent reduction of the ketone to a secondary alcohol.

Experimental Protocol

Step 1: Catalytic Hydrogenation of 7-nitro-1-tetralone to 7-amino-1-tetralone[3]

- **Rationale:** Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Platinum oxide (PtO₂) is an effective catalyst for this transformation, and the reaction proceeds under moderate hydrogen pressure.
- **Procedure:**

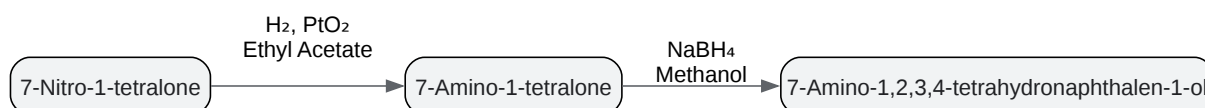
- To a hydrogenation vessel, add 7-nitro-1-tetralone (15.8 g).
- Add ethyl acetate (400 ml) as the solvent.
- Add platinum oxide (1.6 g) as the catalyst and 0.1M aqueous ferric chloride (1 ml) as a promoter.
- Pressurize the vessel with hydrogen gas to 3.5 bar.
- Agitate the mixture at room temperature for approximately 3 hours, monitoring the reaction progress by TLC or hydrogen uptake.
- Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).
- Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with methanol.
- Evaporate the filtrate under reduced pressure to yield crude 7-amino-1-tetralone as a brown solid.[3] This intermediate can be used directly in the next step or purified further by recrystallization.

Step 2: Reduction of 7-amino-1-tetralone to **7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol**

- Rationale: Sodium borohydride (NaBH_4) is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting the aromatic ring or the amine. Methanol is a suitable protic solvent for this reaction.
- Procedure:
 - Dissolve the crude 7-amino-1-tetralone in methanol in a round-bottom flask equipped with a magnetic stirrer.
 - Cool the solution in an ice bath to 0-5 °C.
 - Slowly add sodium borohydride (NaBH_4) portion-wise to the stirred solution. The molar excess of NaBH_4 should be between 1.5 to 2 equivalents.

- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl to neutralize excess NaBH₄.
- Basify the solution with an aqueous base (e.g., NaOH) to a pH of >10 to ensure the amino group is in its free base form.
- Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the final product.

Synthesis Workflow Diagram



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Caption: Two-step synthesis of the target compound from 7-nitro-1-tetralone.

Spectroscopic Characterization

Structural elucidation of the final product relies on a combination of spectroscopic techniques. Below are the expected data based on the molecule's structure and known data from similar compounds.^{[4][5][6]}

Technique	Expected Observations
^1H NMR	Aromatic Protons: 3 signals in the range of δ 6.5-7.2 ppm. CH-OH Proton: 1 signal (methine proton) around δ 4.5-4.8 ppm. NH_2 Protons: A broad singlet, chemical shift is solvent-dependent. Aliphatic Protons: Multiple signals (multiplets) for the 6 protons on the saturated ring between δ 1.5-3.0 ppm.
^{13}C NMR	Aromatic Carbons: ~6 signals in the δ 110-150 ppm range. C-OH Carbon: 1 signal around δ 65-75 ppm. Aliphatic Carbons: 3 signals in the δ 20-40 ppm range.
IR Spectroscopy	O-H Stretch: Broad band at $\sim 3300\text{-}3400\text{ cm}^{-1}$ (alcohol). N-H Stretch: Two sharp peaks at $\sim 3300\text{-}3500\text{ cm}^{-1}$ (primary amine). C-H Stretch (Aromatic): Peaks just above 3000 cm^{-1} . C-H Stretch (Aliphatic): Peaks just below 3000 cm^{-1} . C=C Stretch (Aromatic): Peaks around $1500\text{-}1600\text{ cm}^{-1}$.
Mass Spectrometry	Molecular Ion (M^+): Peak at $m/z = 163$. Key Fragments: Loss of H_2O ($m/z = 145$), loss of NH_3 ($m/z = 146$), and fragments corresponding to cleavage of the saturated ring.

Chemical Reactivity

The molecule's reactivity is dictated by its three key functional components: the primary aromatic amine, the secondary benzylic alcohol, and the electron-rich aromatic ring.

- Amine Group:** As a primary aromatic amine, it is basic and readily forms ammonium salts upon treatment with acids. It is also a potent nucleophile, capable of undergoing N-alkylation, N-acylation, and other standard amine reactions. This functionality is crucial for derivatization in drug design.

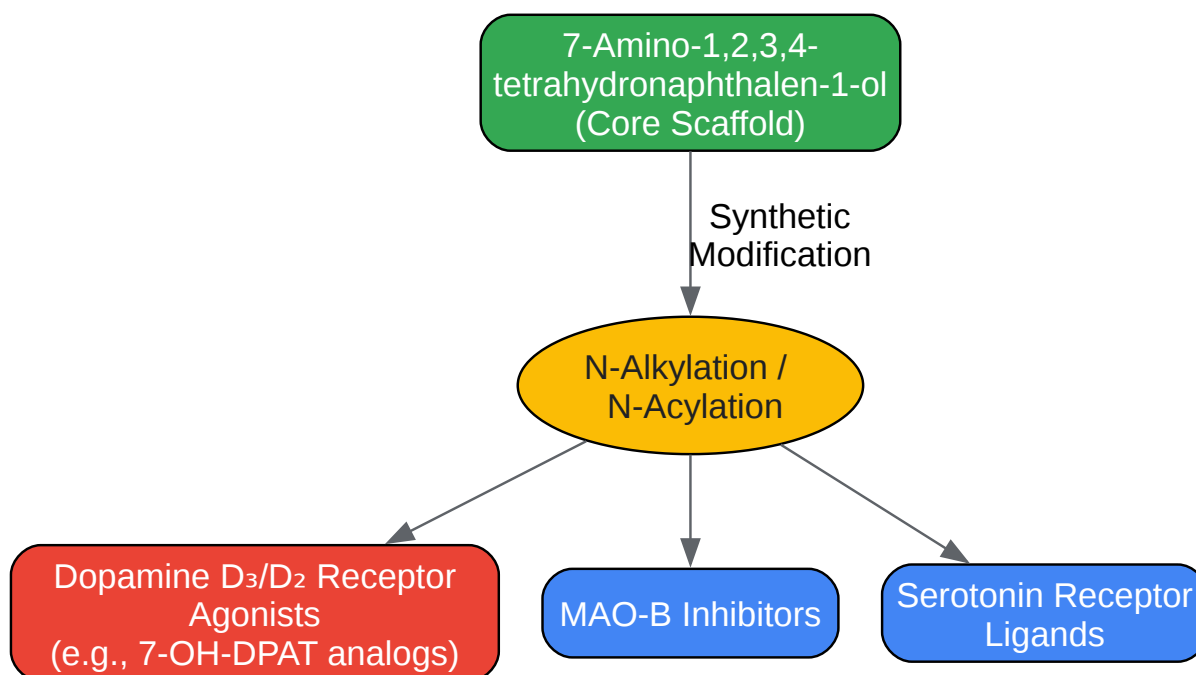
- **Hydroxyl Group:** The secondary alcohol can be oxidized back to the corresponding ketone (7-amino-1-tetralone) using mild oxidizing agents. It can also undergo esterification with carboxylic acids or acylation with acid chlorides.
- **Aromatic Ring:** The benzene ring is activated towards electrophilic aromatic substitution by the strong electron-donating effects of the amino group. Substitution reactions (e.g., halogenation, nitration) would be directed primarily to the positions ortho to the amine group (C6 and C8).

Relevance in Drug Discovery and Neuropharmacology

The true value of **7-amino-1,2,3,4-tetrahydronaphthalen-1-ol** lies in its role as a molecular scaffold. The aminotetralin core is a well-established pharmacophore that mimics the structure of dopamine, enabling it to interact with dopaminergic and, often, serotonergic receptors.

- **Dopamine Receptor Agonists:** The most prominent application is in the synthesis of dopamine D₂ and D₃ receptor agonists. The N,N-dipropyl derivative of a closely related isomer, 7-OH-DPAT, is a selective D₃ receptor agonist used extensively as a research tool to study the role of this receptor in conditions like Parkinson's disease and addiction.^{[7][8][9]} The amino group of **7-amino-1,2,3,4-tetrahydronaphthalen-1-ol** provides the synthetic handle to introduce various alkyl substituents, allowing for the fine-tuning of receptor selectivity and potency.^[10]
- **Monoamine Oxidase (MAO) Inhibitors:** Derivatives of the tetralone precursor have been explored as potent and selective inhibitors of monoamine oxidase B (MAO-B).^[11] MAO-B inhibitors are clinically used to treat Parkinson's disease. This suggests that further derivatization of the **7-amino-1,2,3,4-tetrahydronaphthalen-1-ol** scaffold could yield novel MAO inhibitors.
- **Serotonin Receptor Ligands:** The aminotetralin structure is also found in ligands for serotonin receptors. For instance, the structural isomer 8-OH-DPAT is a potent 5-HT_{1a} receptor agonist.^[12] While 7-substituted aminotetralins generally show more dopaminergic character, cross-reactivity is common, and this scaffold can be used to develop ligands with mixed pharmacology.^[10]

Scaffold Application Diagram



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Caption: The central role of the core scaffold in developing diverse CNS agents.

Conclusion

7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol represents a confluence of desirable features for medicinal chemistry: a rigid, bio-relevant scaffold, and strategically placed, reactive functional groups. Its straightforward synthesis from common starting materials makes it an accessible platform for the exploration of new chemical space. For researchers and drug development professionals, this compound is not merely a chemical entity but a key that unlocks the potential to design and synthesize novel therapeutics for a host of neurological and psychiatric disorders. Its continued use as a foundational building block ensures its relevance in the ongoing quest for more selective and effective medicines.

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